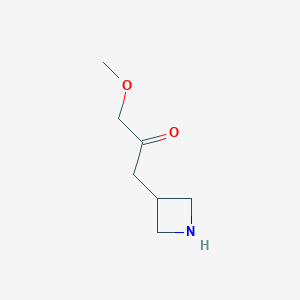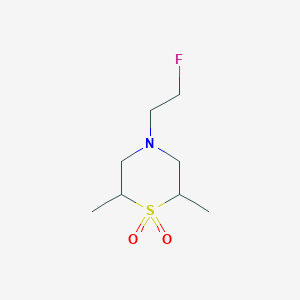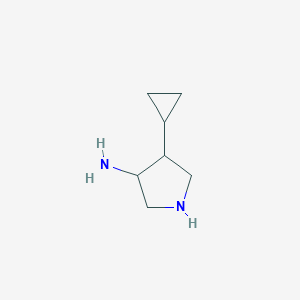
4-Cyclopropylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropylpyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a cyclopropyl group at the 4-position and an amine group at the 3-position. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, followed by functionalization of the resulting pyrrolidine ring . Another approach is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production methods for 4-Cyclopropylpyrrolidin-3-amine are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity towards certain targets . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many bioactive compounds.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine, known for its biological activity.
Proline: An amino acid with a pyrrolidine ring, widely studied for its role in protein structure and function.
Uniqueness
4-Cyclopropylpyrrolidin-3-amine is unique due to the combination of the cyclopropyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug discovery and development, making it a valuable compound for scientific research .
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
4-cyclopropylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H14N2/c8-7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4,8H2 |
InChI-Schlüssel |
QUTCPZJZTPTYJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CNCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
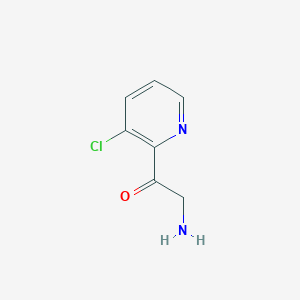
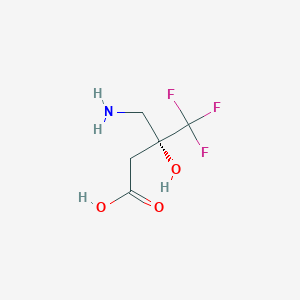
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
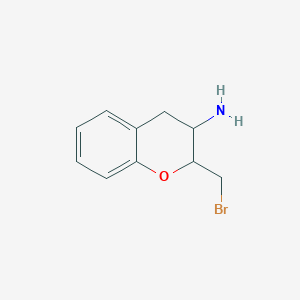

![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
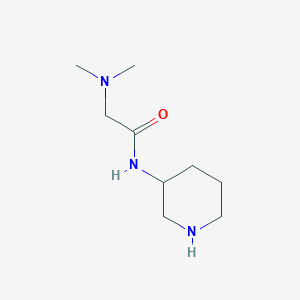
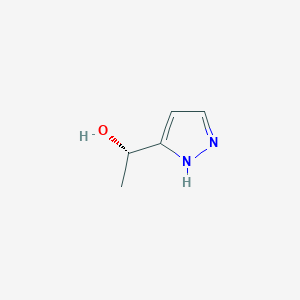
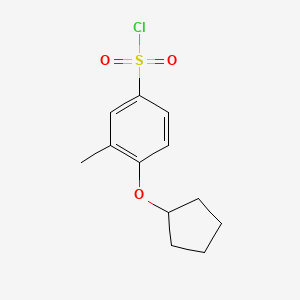
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197520.png)
